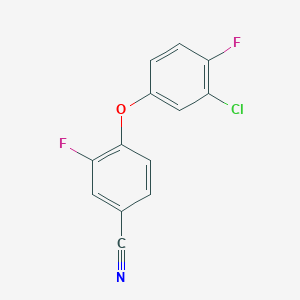

4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzonitrile

Description

4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzonitrile is an organic compound that features a benzonitrile core substituted with chloro and fluoro groups

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenoxy)-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF2NO/c14-10-6-9(2-3-11(10)15)18-13-4-1-8(7-17)5-12(13)16/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPWZZGPCCYNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)OC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzonitrile typically involves the following steps:

Nitrile Formation: The starting material, 3-fluorobenzonitrile, undergoes a nucleophilic aromatic substitution reaction with 3-chloro-4-fluorophenol. This reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Oxidation: Compounds with hydroxyl or carbonyl functionalities.

Reduction: Amines derived from the reduction of the nitrile group.

Scientific Research Applications

Medicinal Chemistry

4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzonitrile is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a valuable component in drug development.

Mechanism of Action :

- The compound may modulate the activity of target proteins or enzymes through specific interactions facilitated by its chloro and fluoro groups, which enhance binding affinity via hydrogen bonding and hydrophobic effects.

Materials Science

This compound can be incorporated into polymers or other materials to improve their properties, such as thermal stability and chemical resistance. The unique characteristics imparted by the fluorine atoms make it suitable for applications requiring enhanced performance under challenging conditions.

Chemical Biology

In chemical biology, this compound serves as a probe or ligand in studies involving protein-ligand interactions. This application is crucial for understanding biochemical pathways and developing targeted therapies.

Data Table: Applications Overview

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceutical synthesis; potential therapeutic agent | Drug development |

| Materials Science | Enhances properties of polymers; improves thermal stability and resistance | Advanced material applications |

| Chemical Biology | Probe for protein-ligand interactions; aids in biochemical pathway studies | Targeted therapy development |

Case Study 1: Anticancer Activity Evaluation

In a preclinical study, compounds structurally related to this compound were evaluated for cytotoxic effects against human cancer cell lines. The results indicated significant inhibition of cell growth in a dose-dependent manner, with IC50 values ranging from 0.5 to 5 µM. This study highlighted the potential of these compounds for further optimization in anticancer therapies.

Case Study 2: Neuropharmacological Screening

Research focused on the neuropharmacological profile of related compounds assessed their effects on metabotropic glutamate receptors (mGluR5). Certain derivatives exhibited enhanced binding affinities compared to non-fluorinated analogs, suggesting that fluorine substitution improves pharmacological properties. This finding supports the exploration of these compounds in treating neurological disorders.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity through interactions such as hydrogen bonding or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine

- 3-Chloro-4-fluorophenoxyacetic acid

- 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine

Uniqueness

4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro groups on the phenoxy ring enhances its potential for diverse chemical transformations and applications in various fields.

Biological Activity

4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

- Chlorine and fluorine substituents that enhance lipophilicity and biological activity.

- Benzonitrile moiety that may contribute to its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, studies on related benzonitriles have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogen atoms in the structure often correlates with increased potency.

Anticancer Potential

The compound has been investigated for its anticancer properties. A study highlighted the efficacy of fluorinated benzonitriles in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways involved remain an area for further exploration.

The biological activity of this compound is believed to involve:

- Enzyme inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Receptor interaction : The compound may interact with specific cellular receptors, modulating signaling pathways critical for cell survival and growth.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

- Formation of the phenoxy group : This can be achieved through nucleophilic substitution reactions involving chlorinated phenols and suitable electrophiles.

- Introduction of the nitrile group : Nitriles can be synthesized via halogenation followed by nucleophilic attack from cyanide sources.

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of several benzonitrile derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential as a therapeutic agent .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Ciprofloxacin) | 1 | High |

Case Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability. Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls .

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0.5 | 85 | 10 |

| 1 | 60 | 30 |

| 5 | 25 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.